[Val35]-beta-Amyloid (1-42)
Description
Properties
Molecular Weight |
4482.1 |
|---|---|
sequence |
DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLVVGGVVIA |
Origin of Product |
United States |
Molecular and Structural Characterization of Val35 Beta Amyloid 1 42
Primary Sequence Analysis and its Implications for [Val35]-beta-Amyloid (1-42) Conformational Propensities
The primary structure of a peptide is the fundamental determinant of its higher-order folding and function. The wild-type beta-Amyloid (1-42) peptide is a 42-residue peptide resulting from the proteolytic cleavage of the amyloid precursor protein (APP). genscript.commerckmillipore.comfrontiersin.org Its sequence is known to contain key hydrophobic regions that drive its self-assembly into neurotoxic oligomers and fibrils. nih.gov
The substitution of Methionine with Valine at position 35 introduces specific changes. Methionine is a flexible, sulfur-containing amino acid that is susceptible to oxidation, forming Met-sulfoxide. This oxidation has been shown to impede the aggregation and fibrillation rate of beta-Amyloid (1-42). case.edu In contrast, Valine is a non-polar, hydrophobic amino acid with a branched side chain. Replacing Methionine with Valine at position 35 renders the peptide resistant to oxidation at this site. This substitution also enhances the local hydrophobicity in the C-terminal domain, a region critical for initiating aggregation. This change is expected to influence the peptide's folding pathway, potentially stabilizing β-sheet structures and accelerating aggregation kinetics compared to its wild-type counterpart, particularly under oxidative conditions where the wild-type would be inhibited.
Table 1: Primary Sequence Comparison
| Peptide | Sequence (Residues 1-42) | Residue at Position 35 |
|---|---|---|
| beta-Amyloid (1-42) (Wild-Type) | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | Methionine (M) |
| [Val35]-beta-Amyloid (1-42) | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLVVGGVVIA | Valine (V) |
Biophysical Methodologies for [Val35]-beta-Amyloid (1-42) Structure Elucidation
A variety of biophysical techniques are employed to investigate the structure of amyloid peptides across their different assembly states, from soluble monomers to insoluble fibrils. whiterose.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution structural information on proteins and peptides in solution and solid states. For wild-type beta-Amyloid (1-42), solution-state NMR studies have shown that the monomeric form is largely unstructured or exists as a random coil, though it possesses a low propensity to form β-strands in specific regions. case.edunih.gov These regions, including residues 31-42, are predisposed to form the β-sheet structures found in mature fibrils. nih.gov
Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary structure of peptides in solution. jasco-global.com For wild-type beta-Amyloid (1-42), CD spectra typically show a random coil conformation (minimum around 198 nm) in its initial monomeric state. researchgate.net Upon incubation, the peptide undergoes a conformational transition to a β-sheet-rich structure, characterized by a distinct spectral signature with a minimum around 217-220 nm. jasco-global.comnih.gov This transition is a hallmark of amyloid aggregation. nih.gov
For [Val35]-beta-Amyloid (1-42), CD spectroscopy would be used to track the kinetics of this conformational change. Given the increased hydrophobicity and β-strand propensity conferred by the Valine substitution, it is hypothesized that [Val35]-Aβ(1-42) would exhibit a faster transition from random coil to β-sheet compared to the wild-type peptide.
Table 2: Typical CD Spectral Features for Beta-Amyloid Conformational States
| Conformational State | Characteristic CD Signal |
|---|---|
| Random Coil (Monomer) | Single minimum near 198 nm |
| β-Sheet (Aggregate/Fibril) | Single minimum near 217-220 nm and a maximum around 195 nm researchgate.net |
Due to their insoluble and non-crystalline nature, mature amyloid fibrils are not amenable to traditional X-ray crystallography. However, X-ray fiber diffraction of amyloid fibrils yields a characteristic "cross-β" pattern, which indicates β-sheets running perpendicular to the fibril axis. core.ac.uk
Electron Microscopy (EM), including Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM), is invaluable for visualizing the morphology of amyloid aggregates. whiterose.ac.uk Cryo-EM studies of wild-type Aβ(1-42) have resolved fibril structures at near-atomic resolution, revealing long, unbranched filaments typically composed of two intertwined protofilaments. whiterose.ac.uknih.gov These studies confirm the "LS"-shaped topology of the constituent peptides within the fibril. nih.gov For [Val35]-beta-Amyloid (1-42), EM would be used to characterize the morphology of its aggregates. While the fundamental fibrillar architecture is expected to be conserved, the M35V substitution could lead to variations in fibril polymorphism, width, and twisting periodicity compared to wild-type fibrils. whiterose.ac.uk
Computational Modeling and Molecular Dynamics Simulations of [Val35]-beta-Amyloid (1-42) Folding and Interactions
Molecular Dynamics (MD) simulations provide powerful, atomistic insights into the conformational dynamics, folding, and aggregation of peptides. nih.gov Simulations of wild-type Aβ(1-42) have been used to model early oligomerization events, such as the formation of dimers and tetramers, and to show a significant increase in β-strand content as monomers assemble. nih.govresearchgate.net These simulations highlight the importance of the central hydrophobic core and the C-terminal region in driving peptide-peptide interactions. nih.gov
In silico modeling of [Val35]-beta-Amyloid (1-42) would allow for a direct comparison of its folding and interaction landscape with the wild-type peptide. By replacing Methionine with Valine in the force field parameters, MD simulations could predict how this change affects:
Monomer Conformation: The stability of residual β-strand structure in the C-terminus of the monomer.
Dimerization and Oligomerization: The preferred interfaces and binding energies during the initial stages of aggregation. The increased hydrophobicity of Valine may lead to stronger and more stable hydrophobic contacts.
Fibril Stability: The packing of side chains within the fibril core. The bulkier, branched side chain of Valine may introduce steric constraints that alter the inter-sheet packing compared to the more flexible Methionine side chain.
Simulations have shown that interactions within the hydrophobic C-terminus are key to the formation of a fibril-seeding aggregate. nih.gov Therefore, the M35V substitution is predicted to have a pronounced effect on these critical early aggregation events.
Aggregation and Fibrillogenesis Mechanisms of Val35 Beta Amyloid 1 42
Kinetics of [Val35]-beta-Amyloid (1-42) Oligomerization
The oligomerization of [Val35]-beta-Amyloid (1-42) follows a distinct kinetic profile. Studies have noted statistically significant differences in the early stages of aggregation for the [Val35] variant compared to the wild-type Aβ42.
Characterization of Soluble Oligomeric Species of [Val35]-beta-Amyloid (1-42)
Soluble oligomers are key intermediates in the aggregation cascade. For [Val35]-beta-Amyloid (1-42), these initial assemblies are notably smaller than those formed by its wild-type counterpart. This alteration in oligomer size is a critical feature of the variant, suggesting a different pathway of self-assembly from the earliest stages.
Role of Nucleation in [Val35]-beta-Amyloid (1-42) Aggregation
The aggregation of amyloid peptides is a nucleation-dependent process. This mechanism involves an initial thermodynamically unfavorable formation of a nucleus, or "seed," which then rapidly elongates by recruiting monomers. The aggregation of [Val35]-beta-Amyloid (1-42) also proceeds via a nucleation-dependent polymerization mechanism saliva.com.cn. However, the specific energetic barriers and the critical nucleus size for this variant may differ from the wild-type, contributing to its altered aggregation kinetics evitachem.com.
Mechanisms of [Val35]-beta-Amyloid (1-42) Fibril Formation
The formation of mature amyloid fibrils from soluble precursors is a complex process involving significant structural rearrangements. The Valine substitution at position 35 influences this pathway, leading to modified fibrillar structures.
Structural Transitions During [Val35]-beta-Amyloid (1-42) Fibrillogenesis
The transition from soluble, often random-coil or alpha-helical structures, to the characteristic beta-sheet-rich conformation of amyloid fibrils is a hallmark of fibrillogenesis. For [Val35]-beta-Amyloid (1-42), the specific conformational changes and the stability of intermediate states during this transition are influenced by the amino acid substitution, potentially altering the final fibril morphology.
Seeded vs. Spontaneous [Val35]-beta-Amyloid (1-42) Aggregation
Aggregation can occur spontaneously, where nuclei form slowly from monomers, or it can be "seeded" by the addition of pre-formed fibrils, which bypasses the slow nucleation phase. A notable characteristic of [Val35]-beta-Amyloid (1-42) is its ability to incorporate Aβ40 into heterotypic fibrils evitachem.com. This suggests a capacity for cross-seeding, where fibrils of the Val35 variant can act as templates to accelerate the aggregation of the more common Aβ40 isoform, a phenomenon with significant implications for plaque composition.
Factors Influencing [Val35]-beta-Amyloid (1-42) Aggregation
Multiple environmental and molecular factors can modulate the aggregation process. For [Val35]-beta-Amyloid (1-42), these factors can include pH, temperature, ionic strength, and the presence of co-solutes or interacting proteins. The Valine substitution can alter the peptide's sensitivity to these factors compared to the wild-type Aβ42.
Data on [Val35]-beta-Amyloid (1-42) Aggregation Properties
| Property | Observation | Reference |
| Aggregation Kinetics | Fundamentally altered compared to wild-type Aβ42. | evitachem.com |
| Oligomer Size | Forms smaller oligomeric species. | |
| Nucleation | Follows a nucleation-dependent polymerization mechanism. | saliva.com.cn |
| Heterotypic Fibrils | Incorporates Aβ40 into fibrils, altering plaque composition. | evitachem.com |
| Statistical Analysis | Densitometric data shows significant differences from wild-type Aβ42. | core.ac.uk |
pH and Ionic Strength Effects on [Val35]-beta-Amyloid (1-42) Assembly
The aggregation of amyloid-beta peptides, including the [Val35] variant, is significantly influenced by the surrounding pH and ionic strength. Generally, acidic pH conditions tend to promote the aggregation of amyloid-beta peptides. This is attributed to the protonation of acidic residues, which diminishes electrostatic repulsion between the peptide monomers and facilitates their self-assembly. Studies on wild-type Aβ42 have shown a lower critical concentration for aggregation at more acidic pH values, a principle that is expected to apply to the [Val35] variant as well.
Similarly, ionic strength plays a crucial role in the aggregation process. Higher ionic strength, resulting from increased salt concentrations, can shield the electrostatic repulsive forces between monomers, thereby accelerating aggregation. The interplay of these factors dictates the rate and extent of fibril formation.
Table 1: Influence of pH and Ionic Strength on Amyloid-Beta Aggregation
| Factor | Effect on Aggregation | Underlying Mechanism |
|---|---|---|
| Acidic pH | Promotes | Reduction of electrostatic repulsion between monomers due to protonation of acidic residues. |
| High Ionic Strength | Promotes | Shielding of electrostatic repulsion between monomers by salt ions. |
Temperature Dependence of [Val35]-beta-Amyloid (1-42) Aggregation
Temperature is another critical parameter that modulates the aggregation of amyloid-beta peptides. The self-assembly process is generally favored at physiological temperatures, around 37°C. An increase in temperature can affect the conformational dynamics of the peptide monomers and the thermodynamics of their association, typically leading to an accelerated rate of aggregation up to a certain point. Specific temperature adjustments have been noted as a factor in the aggregation of [Val35]-beta-Amyloid (1-42).
Role of Post-Translational Modifications on [Val35]-beta-Amyloid (1-42) Aggregation Dynamics
Post-translational modifications (PTMs) can significantly alter the aggregation propensity of amyloid-beta peptides. While specific research on PTMs of the [Val35] variant is limited, the principles observed with wild-type Aβ are informative. For instance, modifications such as pyroglutamylation at the N-terminus have been shown to enhance aggregation, whereas phosphorylation at specific serine residues can inhibit it. These chemical alterations can impact the peptide's structure, charge, and intermolecular interactions, thereby influencing its aggregation pathway.
Advanced Methodologies for Studying [Val35]-beta-Amyloid (1-42) Aggregation
A variety of sophisticated techniques are utilized to investigate the aggregation kinetics and morphology of [Val35]-beta-Amyloid (1-42).
Thioflavin T Fluorescence Assays for [Val35]-beta-Amyloid (1-42) Fibril Quantification
The Thioflavin T (ThT) fluorescence assay is a widely adopted method for monitoring the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits a significant increase in its fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This property allows for the quantitative assessment of fibrillogenesis kinetics, making it an invaluable tool for studying the aggregation of peptides like [Val35]-beta-Amyloid (1-42) and for screening potential aggregation inhibitors.
Atomic Force Microscopy (AFM) and Dynamic Light Scattering (DLS) for [Val35]-beta-Amyloid (1-42) Aggregate Sizing and Morphology
Atomic Force Microscopy (AFM) and Dynamic Light Scattering (DLS) are powerful techniques for characterizing the size and morphology of amyloid aggregates. AFM provides high-resolution images of individual aggregates on a surface, enabling the direct visualization of different species, from small oligomers and protofibrils to mature fibrils. This level of detail is crucial for understanding the structural evolution of [Val35]-beta-Amyloid (1-42) aggregates.
DLS, on the other hand, is a non-invasive technique that measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity. It is particularly useful for monitoring the formation and growth of aggregates over time and can be used to determine the hydrodynamic radius of the different species present in the sample.
Table 2: Methodologies for Studying [Val35]-beta-Amyloid (1-42) Aggregation
| Methodology | Principle | Information Obtained |
|---|---|---|
| Thioflavin T (ThT) Assay | Binds to cross-β-sheet structures in amyloid fibrils, leading to increased fluorescence. | Quantification of fibril formation and aggregation kinetics. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging. | Visualization of aggregate morphology (oligomers, protofibrils, fibrils). |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size. | Size distribution and hydrodynamic radius of aggregates in solution. |
Cellular and Biochemical Interactions of Val35 Beta Amyloid 1 42
[Val35]-beta-Amyloid (1-42) Interaction with Extracellular Matrix Components
There is a lack of studies investigating the binding and functional consequences of the interaction between [Val35]-beta-Amyloid (1-42) and components of the extracellular matrix.
Protein-Protein Interactions Involving [Val35]-beta-Amyloid (1-42) in Pathogenesis
Interactions with Amyloid-Beta Precursor Protein (APP) Processing Enzymes (Secretases):As a synthetic peptide, its direct interaction with or influence on the enzymatic activity of beta-secretase and gamma-secretase has not been a primary focus of research.
An article on the cellular and biochemical interactions of "[Val35]-beta-Amyloid (1-42)," specifically focusing on the mechanisms of its cellular uptake and clearance, cannot be generated at this time.
Extensive searches for scholarly articles and research data pertaining to the "[Val35]-beta-Amyloid (1-42)" variant did not yield specific information on its cellular uptake and clearance mechanisms. The available scientific literature predominantly focuses on the wild-type beta-Amyloid (1-42) peptide, with some studies investigating the role of the methionine residue at position 35 (Met35) and the effects of its oxidation.
While the substitution of methionine with valine at position 35 represents a specific modification of the beta-amyloid peptide, dedicated research on how this particular alteration influences the pathways of cellular internalization and removal appears to be limited or not publicly available. Consequently, the detailed research findings and data required to populate the requested article structure, including data tables on uptake and clearance mechanisms, are not available.
Therefore, to adhere to the strict instructions of focusing solely on "[Val35]-beta-Amyloid (1-42)" and to ensure scientific accuracy, the requested article cannot be produced.
Cellular and Neurobiological Effects of Val35 Beta Amyloid 1 42
Mechanisms of [Val35]-beta-Amyloid (1-42)-Induced Neurotoxicity in Cellular Models
The neurotoxicity of beta-amyloid peptides is a complex process involving multiple cellular pathways. Studies comparing the wild-type peptide with the [Val35] variant have sought to elucidate the contribution of the methionine-35 residue to these toxic mechanisms.
Induction of Oxidative Stress by [Val35]-beta-Amyloid (1-42)
Oxidative stress is a key pathological feature of Alzheimer's disease, and the beta-amyloid peptide is considered a significant contributor to this process. The methionine-35 (Met35) residue in the wild-type Aβ(1-42) is readily oxidized and has been identified as a critical factor in the peptide's ability to induce oxidative stress, leading to protein oxidation, lipid peroxidation, and the formation of reactive oxygen species (ROS). nih.govsemanticscholar.orgresearchgate.netnih.gov The substitution of Met35 with an amino acid that does not readily participate in redox reactions, such as valine, would be expected to attenuate these effects.
Table 1: Comparative Neurotoxicity of Aβ42 Analogues
| Peptide | EC50 (MTT Assay) | EC50 (LDH Assay) |
| Aβ42 | 10 ± 2 µM | 11 ± 5 µM |
| [Val35]Aβ42 | 9 ± 1 µM | 12 ± 8 µM |
| [Nle35]Aβ42 | 11 ± 3 µM | 11 ± 5 µM |
| Data adapted from a study on rat primary cortical or hippocampal neurons treated for 48 hours. The EC50 values represent the concentration at which 50% of the maximal toxicity was observed. The differences between the substituted analogues and the wild-type Aβ42 were not statistically significant. nih.gov |
Mitochondrial Dysfunction and [Val35]-beta-Amyloid (1-42)
Mitochondrial dysfunction is a well-established consequence of beta-amyloid exposure, contributing to energy failure and neuronal apoptosis. Wild-type Aβ has been shown to accumulate in mitochondria and impair their function. plos.org While direct studies on the specific effects of [Val35]-beta-Amyloid (1-42) on mitochondrial function are limited, the general mechanisms of Aβ-induced mitochondrial toxicity are relevant. Aβ oligomers can induce mitochondrial damage and oxidative stress in neurons. plos.org Given that [Val35]Aβ42 exhibits comparable neurotoxicity to the wild-type peptide, it is plausible that it also contributes to mitochondrial dysfunction, though the precise mechanisms and the role of the valine substitution in this context require further investigation.
Endoplasmic Reticulum Stress and Unfolded Protein Response Triggered by [Val35]-beta-Amyloid (1-42)
The endoplasmic reticulum (ER) is crucial for protein folding and quality control. The accumulation of misfolded proteins, such as beta-amyloid, can lead to ER stress and trigger the unfolded protein response (UPR). Oligomeric forms of Aβ(1-42) have been shown to induce a mild activation of the UPR. nih.gov Increased production of Aβ(1-42) can sensitize neuroblastoma cells to ER stress-induced toxicity. vu.nl Although specific studies on [Val35]-beta-Amyloid (1-42) and its direct impact on ER stress are not extensively detailed in the provided search results, the similar neurotoxicity profile to wild-type Aβ suggests it may also contribute to ER stress pathways.
Lysosomal Dysfunction and Autophagy Impairment by [Val35]-beta-Amyloid (1-42)
Impact of [Val35]-beta-Amyloid (1-42) on Synaptic Function and Plasticity
Synaptic dysfunction is an early and critical feature of Alzheimer's disease, and soluble oligomers of beta-amyloid are known to be potent synaptotoxins.
In Vitro and in Vivo Research Models for Val35 Beta Amyloid 1 42 Pathogenesis
In Vitro Cellular Models for [Val35]-beta-Amyloid (1-42) Studies
Primary Neuronal Cultures and [Val35]-beta-Amyloid (1-42) Toxicity
Primary neuronal cultures are a fundamental tool for assessing the direct neurotoxic effects of various amyloid-beta peptides. Research utilizing rat primary cortical or hippocampal neurons has been conducted to determine the toxicity of [Val35]-beta-Amyloid (1-42) in comparison to the wild-type Aβ42.
In these studies, neuronal viability has been assessed using standard toxicological assays, including the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay and the lactate dehydrogenase (LDH) release assay. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability, while the LDH assay quantifies the release of LDH from damaged cells, a marker of cell death and membrane integrity.
One study performed a dose-response analysis for Aβ42 and its analogues, including [Val35]-Aβ42, over a concentration range of 1–100 µM for 48 hours. The results indicated that the neurotoxicity of [Val35]-Aβ42 was comparable to that of wild-type Aβ42. The concentration at which 50% of the maximal toxicity (EC50) was observed was determined for each peptide. nih.gov
| Peptide | MTT Assay EC50 (µM) | LDH Assay EC50 (µM) |
| Aβ42 (Wild-Type) | 10 ± 2 | 11 ± 5 |
| [Val35]-Aβ42 | 9 ± 1 | 12 ± 8 |
These findings suggest that the substitution of methionine at position 35 with valine does not significantly alter the neurotoxicity of the Aβ42 peptide in primary neuronal cultures. nih.gov The differences in toxicity between the substituted analogue and the wild-type peptide were found to be statistically insignificant. nih.gov This challenges the paradigm that redox reactions involving Met35 are a primary contributor to Aβ-induced toxicity. nih.gov
Induced Pluripotent Stem Cell (iPSC)-Derived Neurons and Organoids for [Val35]-beta-Amyloid (1-42) Research
To date, there is a notable absence of published research specifically investigating the effects of [Val35]-beta-Amyloid (1-42) on induced pluripotent stem cell (iPSC)-derived neurons and brain organoids. While iPSC models are increasingly used to study Alzheimer's disease pathology, particularly with familial mutations, specific studies employing the [Val35] variant have not been reported in the scientific literature.
Immortalized Cell Lines for Biochemical and Cellular Assays of [Val35]-beta-Amyloid (1-42)
In Vivo Animal Models Utilizing [Val35]-beta-Amyloid (1-42)
Transgenic Rodent Models Expressing [Val35]-beta-Amyloid (1-42) or Related Constructs
A review of the current scientific literature reveals no established transgenic rodent models that specifically express the [Val35]-beta-Amyloid (1-42) peptide or related constructs. The development of transgenic models has historically focused on familial Alzheimer's disease mutations in the amyloid precursor protein (APP) or presenilin genes.
Direct Injection Models of [Val35]-beta-Amyloid (1-42) in Brain Regions
There is no specific evidence in published scientific literature of in vivo studies involving the direct injection of [Val35]-beta-Amyloid (1-42) into the brain regions of animal models. While direct injection is a common method to study the acute effects of various beta-amyloid peptides, research specifically utilizing the [Val35] variant has not been reported.
Behavioral Phenotyping in [Val35]-beta-Amyloid (1-42) Animal Models
In rodent models, the administration of beta-Amyloid (1-42) has been shown to induce a range of behavioral impairments that mimic symptoms observed in Alzheimer's disease. These deficits are typically assessed through a battery of standardized behavioral tests.
Cognitive Deficits:
Learning and Memory: A primary focus of behavioral phenotyping is the assessment of learning and memory. Animal models with beta-Amyloid (1-42)-induced pathology consistently exhibit impairments in spatial learning and memory. This is often evaluated using tasks such as the Morris water maze, where animals are required to learn the location of a hidden platform in a pool of water. Studies have shown that animals with amyloid pathology take longer to find the platform and show less preference for the target quadrant when the platform is removed, indicating deficits in spatial memory consolidation and recall. Other tests, such as the passive avoidance task and the object recognition test, are also used to assess different aspects of memory. In the passive avoidance test, animals learn to avoid a specific environment associated with an aversive stimulus. Those with amyloid pathology often show a reduced latency to enter the aversive chamber, suggesting impaired memory of the negative association. The novel object recognition test assesses the animal's ability to distinguish between a familiar and a novel object, with impaired performance indicating deficits in recognition memory.
Working Memory: Working memory, the ability to hold and manipulate information for a short period, is also affected. The Y-maze and radial arm maze are common tasks used to evaluate this cognitive function. Animals with amyloid pathology often exhibit reduced spontaneous alternation in the Y-maze, indicating impaired spatial working memory.
Motor Function:
While cognitive decline is a hallmark of Alzheimer's disease, motor deficits can also manifest. In animal models of beta-Amyloid (1-42) pathology, motor function is typically assessed to rule out confounding factors in cognitive tests and to evaluate the broader neurological impact of amyloid aggregation. Common tests include:
Rotarod Test: This test measures motor coordination and balance by requiring the animal to walk on a rotating rod.
Open Field Test: This test assesses general locomotor activity and can also provide insights into anxiety-like behaviors.
Grip Strength Test: This test measures the animal's muscle strength.
Generally, significant motor impairments are not a primary and early feature of many amyloid-based animal models, though some models may develop motor deficits at later stages of pathology.
Interactive Data Table: Behavioral Tests in Beta-Amyloid (1-42) Animal Models
| Cognitive Domain | Behavioral Test | Typical Finding in Aβ (1-42) Models |
| Spatial Learning & Memory | Morris Water Maze | Increased latency to find the platform, decreased time in the target quadrant. |
| Associative Memory | Passive Avoidance | Decreased latency to enter the aversive chamber. |
| Recognition Memory | Novel Object Recognition | Reduced preference for the novel object. |
| Working Memory | Y-Maze | Reduced spontaneous alternation. |
| Motor Coordination | Rotarod | Variable, often no significant early deficits. |
| Locomotor Activity | Open Field | Variable, can be used to assess general activity and anxiety. |
Advanced Imaging Techniques in [Val35]-beta-Amyloid (1-42) Animal Models
Specific studies employing advanced imaging techniques on animal models of the [Val35]-beta-Amyloid (1-42) variant are not prevalent in the published literature. The following sections describe techniques that are widely used in the broader field of beta-amyloid research and would be applicable to the study of this specific variant.
In Vivo Microscopy of [Val35]-beta-Amyloid (1-42) Aggregation and Cellular Responses
In vivo microscopy techniques, particularly multiphoton microscopy, have revolutionized the study of amyloid pathology in living animals. These techniques allow for the longitudinal visualization of amyloid plaque formation and the associated cellular responses in real-time.
Visualizing Amyloid Aggregation:
To visualize amyloid plaques in vivo, fluorescent dyes that bind to beta-sheet structures, such as Thioflavin S and its derivatives, or more specific amyloid-binding compounds like Pittsburgh Compound B (PiB), are administered to the animal. These dyes cross the blood-brain barrier and label amyloid deposits, which can then be imaged through a cranial window. This approach enables researchers to track the deposition, growth, and morphology of individual plaques over days, weeks, and even months. While no specific studies have reported the in vivo imaging of [Val35]-beta-Amyloid (1-42) aggregation, this methodology would be directly applicable to animal models expressing this variant.
Cellular Responses to Aggregation:
In vivo microscopy also allows for the simultaneous imaging of cellular responses to amyloid deposition. By using transgenic animals that express fluorescent proteins in specific cell types (e.g., neurons, microglia, astrocytes), researchers can observe how these cells interact with and respond to the accumulating amyloid plaques.
Neuronal and Synaptic Changes: The direct impact of amyloid plaques on neuronal structure can be visualized. Studies have shown that the formation of amyloid plaques is associated with the loss of dendritic spines, the small protrusions on dendrites that are the primary sites of excitatory synapses. This synaptic loss is a key correlate of cognitive decline.
Glial Responses: Microglia, the resident immune cells of the brain, can be seen migrating towards and clustering around amyloid plaques. Astrocytes, another type of glial cell, also become reactive in the vicinity of plaques, a process known as astrogliosis. In vivo imaging allows for the dynamic tracking of these glial responses and their role in both clearing and potentially exacerbating amyloid pathology.
Positron Emission Tomography (PET) Imaging of Amyloid Pathology in Research Models
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification and localization of amyloid pathology in the living brain. This technique is crucial for both preclinical research in animal models and for the diagnosis and monitoring of Alzheimer's disease in humans.
Radioligands for Amyloid PET Imaging:
PET imaging of amyloid plaques relies on the development of specific radioligands (also called radiotracers) that bind to amyloid-beta aggregates. These radioligands are labeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. Some of the most well-established amyloid PET radioligands include:
[11C]Pittsburgh Compound B ([11C]PiB): The first successful amyloid PET tracer, which binds with high affinity to fibrillar amyloid-beta plaques.
[18F]Florbetapir, [18F]Flutemetamol, and [18F]Florbetaben: These are F-18 labeled radioligands with longer half-lives than [11C]PiB, making them more practical for clinical use.
While no PET imaging studies have been published that specifically focus on the [Val35]-beta-Amyloid (1-42) variant, these existing radioligands would likely be capable of detecting fibrillar aggregates of this variant in animal models. The affinity and binding characteristics of these tracers to [Val35]-beta-Amyloid (1-42) aggregates would need to be specifically determined.
Applications in Research Models:
In preclinical research, amyloid PET imaging is used to:
Longitudinally track the progression of amyloid deposition: This allows researchers to study the time course of plaque formation and to correlate it with behavioral deficits.
Evaluate the efficacy of anti-amyloid therapies: PET imaging provides a direct in vivo readout of whether a potential therapeutic is successful in reducing the amyloid burden in the brain.
Characterize new animal models of Alzheimer's disease: PET can be used to validate that a new genetic model develops the expected amyloid pathology.
Interactive Data Table: Common Radioligands for Amyloid PET Imaging
| Radioligand | Isotope | Half-life (minutes) | Key Characteristics |
| [11C]PiB | Carbon-11 | 20.4 | High affinity for fibrillar Aβ, first successful amyloid tracer. |
| [18F]Florbetapir | Fluorine-18 | 109.8 | Longer half-life allows for more flexible imaging protocols. |
| [18F]Flutemetamol | Fluorine-18 | 109.8 | Structurally similar to [11C]PiB with a longer half-life. |
| [18F]Florbetaben | Fluorine-18 | 109.8 | Another F-18 labeled tracer widely used in clinical and preclinical studies. |
Conceptual Approaches to Therapeutic and Diagnostic Strategies Targeting Val35 Beta Amyloid 1 42
Strategies for Modulating [Val35]-beta-Amyloid (1-42) Production and Processing
The generation of [Val35]-beta-Amyloid (1-42) originates from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Therefore, modulating the activity of these enzymes or the trafficking of APP represents a primary therapeutic avenue.
Secretase Inhibitors and Modulators in [Val35]-beta-Amyloid (1-42) Contexts
The development of inhibitors and modulators for β-secretase (BACE1) and γ-secretase is a key strategy to reduce the production of all forms of beta-amyloid, including the [Val35] variant.
β-Secretase (BACE1) Inhibitors : These molecules are designed to block the initial cleavage of APP, thereby preventing the formation of the C99 fragment, a necessary precursor for all Aβ peptides. While numerous BACE1 inhibitors have been developed, their efficacy specifically against the processing of APP that leads to [Val35]-beta-Amyloid (1-42) would need to be experimentally verified. The substitution at position 35 is downstream of the BACE1 cleavage site, suggesting that existing BACE1 inhibitors would likely be effective.
γ-Secretase Modulators (GSMs) : In contrast to GSIs, GSMs aim to allosterically modify the activity of γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides over the highly amyloidogenic 42-amino-acid-long forms. The impact of the Val35 substitution on the interaction between the C99 substrate and the γ-secretase complex is a critical area for investigation to determine if existing GSMs would be effective or if novel modulators are required.
| Therapeutic Agent Class | Mechanism of Action | Potential Relevance to [Val35]-beta-Amyloid (1-42) |
| β-Secretase (BACE1) Inhibitors | Blocks the initial cleavage of APP, preventing C99 formation. | Likely effective as the mutation is downstream of the cleavage site. |
| γ-Secretase Inhibitors (GSIs) | Inhibit the final cleavage of C99, blocking all Aβ production. | Potentially effective but with significant safety concerns. |
| γ-Secretase Modulators (GSMs) | Shift γ-secretase activity to produce shorter, less harmful Aβ peptides. | Efficacy may depend on how the Val35 substitution affects substrate-enzyme interaction. |
Regulation of APP Expression and Trafficking for [Val35]-beta-Amyloid (1-42) Reduction
Altering the amount of APP available for secretase processing or directing it away from the amyloidogenic pathway offers an alternative therapeutic strategy.
Modulation of APP Trafficking : The amyloidogenic processing of APP primarily occurs in endosomal compartments. Strategies that promote the trafficking of APP to the cell surface, where it is more likely to be cleaved by the non-amyloidogenic α-secretase, could effectively reduce the generation of [Val35]-beta-Amyloid (1-42).
Conceptual Approaches to Inhibiting [Val35]-beta-Amyloid (1-42) Aggregation
The aggregation of beta-amyloid into soluble oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. The Val35 substitution is expected to alter the aggregation properties of the peptide, potentially requiring tailored inhibitory strategies.
Small Molecule Inhibitors of [Val35]-beta-Amyloid (1-42) Oligomerization
Small molecules that can bind to [Val35]-beta-Amyloid (1-42) monomers or early oligomers and prevent their further assembly are of significant interest. The replacement of the flexible methionine with the more rigid valine at position 35 could create novel binding pockets or alter existing ones, influencing the design of effective small molecule inhibitors. High-throughput screening of chemical libraries and structure-based drug design are key approaches to identify compounds that specifically inhibit the oligomerization of this variant.
Peptide-Based Inhibitors of [Val35]-beta-Amyloid (1-42) Fibrillogenesis
Peptides designed to mimic or interfere with the self-assembly of [Val35]-beta-Amyloid (1-42) can act as potent inhibitors of fibril formation. These "β-sheet breaker" peptides often contain sequences that are homologous to the aggregating regions of the amyloid peptide but are modified to disrupt the formation of stable β-sheets. The design of such peptides would need to consider the specific structural changes induced by the Val35 substitution to ensure effective binding and inhibition.
| Inhibitor Type | Target | Potential Design Considerations for [Val35]-beta-Amyloid (1-42) |
| Small Molecules | Monomers and early oligomers | Altered binding pockets due to the Val35 substitution. |
| Peptide-Based Inhibitors | Fibril elongation and nucleation | Modified peptide sequences to specifically interact with the Val35-containing region. |
Chaperone-Mediated Disaggregation of [Val35]-beta-Amyloid (1-42) Aggregates
Molecular chaperones are part of the cell's natural defense against protein misfolding and aggregation. Enhancing the activity of endogenous chaperones or administering exogenous chaperones could promote the disaggregation of [Val35]-beta-Amyloid (1-42) aggregates. The interaction between molecular chaperones and the Val35 variant would need to be studied to determine which chaperones are most effective at recognizing and clearing these specific aggregates.
Enhancing [Val35]-beta-Amyloid (1-42) Clearance Mechanisms
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in pathology, understood to result from an imbalance between their production and clearance. nih.govmdpi.comnih.gov Consequently, strategies aimed at enhancing the removal of Aβ peptides are a major focus of conceptual therapeutic research. For the specific variant [Val35]-beta-Amyloid (1-42), clearance mechanisms are presumed to be similar to those of wild-type Aβ, but the valine substitution could potentially alter the peptide's interaction with clearance machinery. The following sections explore conceptual approaches to enhancing the clearance of [Val35]-beta-Amyloid (1-42) based on research models involving general Aβ.
Immunotherapeutic Strategies Targeting [Val35]-beta-Amyloid (1-42) (e.g., Passive and Active Immunization Concepts in Research Models)
Immunotherapy represents a promising strategy to promote the clearance of Aβ from the brain. nih.gov This approach can be broadly categorized into active and passive immunization, both of which have been explored extensively in preclinical research models. mdpi.com
Active Immunization: This strategy involves administering an Aβ antigen, such as a fragment of the Aβ peptide, to stimulate the host's immune system to produce its own antibodies against the target. nih.govexonpublications.com The first active immunization study in a transgenic mouse model, using full-length Aβ₁₋₄₂, demonstrated a significant reduction in Aβ plaque deposition. dovepress.comnih.gov
Conceptually, a vaccine targeting a specific epitope of the [Val35]-beta-Amyloid (1-42) peptide could be developed. Second-generation vaccines have focused on using shorter Aβ fragments to elicit a targeted B-cell antibody response while avoiding a potentially pro-inflammatory T-cell response. exonpublications.comnih.gov For instance, vaccines targeting the N-terminus or C-terminus of Aβ have been investigated. dovepress.comnih.gov An approach for [Val35]-beta-Amyloid (1-42) could involve using a synthetic peptide that includes the Val35 region to generate antibodies specific to this variant. The intended mechanism would be for these endogenous antibodies to cross the blood-brain barrier (BBB) and bind to [Val35]-beta-Amyloid (1-42) aggregates, marking them for clearance by microglia. researchgate.net
Passive Immunization: This approach bypasses the need to stimulate the host's immune system by directly administering externally produced monoclonal antibodies that target specific forms of the Aβ peptide. mdpi.commdpi.com Preclinical studies have shown that peripheral administration of anti-Aβ antibodies can lead to a reduction in brain amyloid pathology. nih.gov These antibodies may work through several mechanisms:
Direct Engagement: Antibodies can cross the BBB, bind directly to amyloid plaques, and activate microglia via their Fcγ receptors to clear the plaques through phagocytosis. nih.govresearchgate.net
Peripheral Sink Mechanism: Antibodies may bind to Aβ in the peripheral circulation, creating a concentration gradient that draws the peptide out of the brain and into the blood for systemic clearance. nih.govmdpi.com
For [Val35]-beta-Amyloid (1-42), a conceptual passive immunotherapy strategy would involve developing a monoclonal antibody with high affinity for an epitope specific to this variant. Such an antibody could be engineered to target monomers, oligomers, or fibrillar forms of the peptide, which are considered the most neurotoxic species. nih.gov
| Strategy | Concept | Primary Mechanism of Action in Research Models | Potential Target for [Val35]-Aβ (1-42) |
|---|---|---|---|
| Active Immunization | Administration of a synthetic [Val35]-Aβ (1-42) peptide fragment (vaccine) to stimulate endogenous antibody production. exonpublications.com | Stimulates B-cells to produce polyclonal antibodies that can recognize and promote the clearance of Aβ aggregates. exonpublications.com | Epitopes unique to the [Val35] variant or common Aβ sequences. |
| Passive Immunization | Direct administration of a monoclonal antibody designed to recognize [Val35]-Aβ (1-42). mdpi.com | Antibodies bind to Aβ, facilitating microglial phagocytosis within the CNS or promoting efflux from the brain via the "peripheral sink" effect. researchgate.netmdpi.com | Specific conformations (monomers, oligomers, fibrils) of [Val35]-Aβ (1-42). |
Enhancing Enzymatic Degradation of [Val35]-beta-Amyloid (1-42)
In the brain, Aβ levels are regulated by several proteases, often referred to as Aβ-degrading enzymes (AβDEs). nih.govresearchgate.net A conceptual therapeutic approach involves enhancing the activity or expression of these enzymes to promote the breakdown of [Val35]-beta-Amyloid (1-42). nih.gov Key AβDEs identified in research models include:
Neprilysin (NEP): A membrane-bound metalloprotease that is considered one of the most important Aβ-degrading enzymes in the brain. mdpi.comnih.gov It can degrade both monomeric and oligomeric forms of Aβ.
Insulin-Degrading Enzyme (IDE): A protease that primarily degrades monomeric Aβ. nih.govbiorxiv.org Studies have shown that IDE can hydrolyze wild-type Aβ, and its ability to degrade genetic variants of Aβ can differ. nih.gov For example, while IDE readily degrades Flemish (A21G) and Italian (E22K) variants, its proteolysis of Dutch (E22Q) and Arctic (E22G) variants is significantly lower. nih.gov This suggests that the Val35 substitution in [Val35]-beta-Amyloid (1-42) could similarly alter its susceptibility to IDE-mediated degradation.
Endothelin-Converting Enzyme (ECE): Another key enzyme involved in Aβ catabolism. researchgate.net
Matrix Metalloproteinases (MMPs): Enzymes such as MMP-9 have been shown to degrade both soluble Aβ and fibrillar plaques. mdpi.comnih.gov
The conceptual strategy would be to upregulate the expression or activity of these enzymes in the brain. Research in animal models has shown that increasing the levels of AβDEs can effectively reduce Aβ pathology and improve cognitive deficits. nih.gov The efficacy of this approach for [Val35]-beta-Amyloid (1-42) would depend on whether this specific variant is an efficient substrate for these key proteases.
| Enzyme | Primary Aβ Substrate | Conceptual Therapeutic Approach | Consideration for [Val35]-Aβ (1-42) |
|---|---|---|---|
| Neprilysin (NEP) | Monomers, Oligomers nih.gov | Upregulate NEP expression or activity. | The Val35 substitution may alter the binding affinity and cleavage efficiency by NEP. |
| Insulin-Degrading Enzyme (IDE) | Monomers nih.gov | Enhance IDE activity or delivery to the brain. | Degradation efficiency is known to be sensitive to amino acid substitutions in the Aβ sequence. nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Monomers, Fibrils mdpi.com | Modulate MMP-9 activity to favor Aβ clearance. | The impact of the Val35 substitution on MMP-9 degradation is unknown. |
Modulating Blood-Brain Barrier Transport of [Val35]-beta-Amyloid (1-42)
The blood-brain barrier (BBB) plays a critical role in regulating Aβ levels in the brain through bidirectional transport. A disruption in this transport is believed to contribute to Aβ accumulation. frontiersin.orgfrontiersin.org Modulating the key transport proteins at the BBB is therefore a conceptual therapeutic strategy.
Efflux from the Brain: The primary receptor responsible for transporting Aβ out of the brain and into the peripheral circulation is the Low-density lipoprotein receptor-related protein 1 (LRP1) . nih.govnih.gov LRP1 is expressed on the abluminal side (brain side) of brain endothelial cells. frontiersin.org Studies using brain endothelial-specific Lrp1 knockout mice have confirmed its crucial role in Aβ brain efflux. nih.gov Enhancing the expression or function of LRP1 is a conceptual strategy to increase the clearance of [Val35]-beta-Amyloid (1-42) from the brain.
Influx into the Brain: The Receptor for Advanced Glycation End products (RAGE) is the main transporter mediating the influx of circulating Aβ from the blood into the brain. nih.gov RAGE expression can be upregulated in the presence of high Aβ levels, potentially creating a vicious cycle of Aβ accumulation. frontiersin.org Therefore, inhibiting RAGE-mediated transport, perhaps with a receptor antagonist or by downregulating its expression, is another conceptual approach to reduce the brain burden of [Val35]-beta-Amyloid (1-42).
The Val35 substitution could potentially alter the binding affinity of the Aβ peptide to both LRP1 and RAGE, thereby affecting its transport kinetics across the BBB. Research on how post-translational modifications of Aβ alter its transport provides a precedent for how a single amino acid change could have a significant impact. frontiersin.org
Conceptual Biomarker Discovery Research for [Val35]-beta-Amyloid (1-42) Pathology (Excluding Clinical Trial Data)
Biomarkers are essential tools in preclinical research to detect and monitor pathology, understand disease mechanisms, and assess the efficacy of potential therapies. For a novel variant like [Val35]-beta-Amyloid (1-42), establishing specific biomarkers would be a critical research goal.
Cerebrospinal Fluid (CSF) and Plasma Biomarkers Related to [Val35]-beta-Amyloid (1-42) Aggregation in Research Models
Fluid biomarkers in CSF and, more recently, plasma, provide a window into the pathological processes occurring in the brain. nih.gov The core biomarkers for amyloid pathology are based on the concentrations of Aβ peptides. amegroups.org
Plasma Biomarkers: Advances in ultrasensitive assay technology have enabled the reliable measurement of Aβ peptides in the blood. amegroups.org Similar to CSF, a lower plasma Aβ₄₂/Aβ₄₀ ratio has been shown to correlate with brain amyloid deposition as measured by PET imaging. nih.govmdpi.com This suggests that plasma could be a less invasive medium to monitor the aggregation of [Val35]-beta-Amyloid (1-42) in preclinical models. A conceptual study would involve developing a specific assay for plasma [Val35]-Aβ(1-42) and correlating its levels with brain pathology in an animal model.
| Biomarker | Fluid | Expected Change with Brain Aggregation | Conceptual Research Requirement |
|---|---|---|---|
| [Val35]-Aβ (1-42) Concentration | CSF | Decrease | Development of a specific immunoassay for the [Val35] variant. |
| [Val35]-Aβ (1-42) / Aβ40 Ratio | CSF / Plasma | Decrease | Assays for both [Val35]-Aβ (1-42) and a stable reference peptide (e.g., Aβ40). amegroups.org |
| Phosphorylated-Tau (p-tau) | CSF / Plasma | Increase | Assessment of downstream neurodegenerative changes induced by [Val35]-Aβ (1-42) pathology. embopress.org |
Imaging Biomarkers of [Val35]-beta-Amyloid (1-42) Deposits in Pre-clinical Models
Positron Emission Tomography (PET) imaging allows for the in vivo visualization and quantification of amyloid plaques in the brain. nih.gov This technique has been crucial in understanding the time course of amyloid deposition. nih.gov
The development of PET tracers, such as N-methyl-[¹¹C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole (Pittsburgh Compound B or [¹¹C]PIB), revolutionized the study of brain amyloidosis. nih.govnih.gov These radiolabeled compounds cross the BBB and bind with high affinity to the β-sheet conformation of aggregated Aβ fibrils that form amyloid plaques.
For [Val35]-beta-Amyloid (1-42), a key conceptual research goal would be to determine if existing amyloid PET tracers can effectively bind to plaques formed by this specific variant. The Val35 substitution could potentially alter the tertiary structure or packing of the Aβ fibrils, which might affect the binding affinity of current ligands.
The research approach would involve:
In vitro binding studies: Assessing the binding of existing PET tracers (e.g., [¹¹C]PIB, Florbetapir, Flutemetamol) to synthetic [Val35]-beta-Amyloid (1-42) fibrils.
In vivo imaging in preclinical models: If a suitable animal model expressing [Val35]-beta-Amyloid (1-42) were developed, PET imaging could be used to longitudinally track the deposition of amyloid plaques. This would allow for the non-invasive assessment of plaque burden and could be used to evaluate the effectiveness of anti-amyloid therapies in that model. youtube.com
If existing tracers show poor affinity, a conceptual strategy would be the development of a novel PET ligand with high specificity and affinity for [Val35]-beta-Amyloid (1-42) aggregates.
Emerging Research Areas and Future Directions for Val35 Beta Amyloid 1 42 Studies
Integration of Multi-Omics Data for Comprehensive [Val35]-beta-Amyloid (1-42) Pathogenesis Understanding
A comprehensive understanding of the pathogenic cascade initiated by [Val35]-beta-Amyloid (1-42) requires a systems-level approach. The integration of multiple high-throughput "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to capture the complex molecular landscape of Alzheimer's disease (AD). frontiersin.org An integrated analysis of these datasets can reveal interconnected pathways and molecular signatures associated with the accumulation of amyloid-beta. nih.gov
Multi-omics studies have begun to identify deregulated pathways in AD, including those related to synaptic function, oxidative stress, inflammation, and vitamin metabolism. nih.gov By combining data from transcriptomics, proteomics, and metabolomics from patient samples (blood, brain, and cerebrospinal fluid), researchers can identify common, overlapping pathways affected by the disease process. nih.gov This approach moves beyond a single-molecule focus to a network-based understanding, highlighting how amyloid pathology perturbs entire biological systems. For instance, integrative proteomics has identified a conserved amyloid responsome and novel proteins that co-accumulate with plaques, offering new therapeutic targets. nih.gov The integration of four omics platforms (genotype, methylation, RNA, and proteomics) has been shown to dramatically improve the accuracy of AD prediction compared to any single platform alone. frontiersin.org
Future studies focused on [Val35]-beta-Amyloid (1-42) will benefit from applying these multi-omics strategies to models specifically expressing this variant. This will allow for the identification of unique molecular fingerprints and perturbed networks directly attributable to this specific peptide, distinguishing its effects from the more commonly studied wild-type Aβ(1-42).
| Omics Platform | Key Findings in Amyloid-Beta Pathogenesis | Potential for [Val35]-Aβ(1-42) Studies |
| Transcriptomics | Identifies altered gene expression in response to Aβ, affecting pathways like neuroinflammation and synaptic function. medrxiv.org | Elucidate specific gene regulatory networks dysregulated by the Val35 variant. |
| Proteomics | Reveals changes in protein expression and post-translational modifications, identifying proteins that co-localize with plaques. nih.gov | Pinpoint unique protein interaction partners and signaling cascades affected by [Val35]-Aβ(1-42). |
| Metabolomics | Uncovers disruptions in metabolic pathways, such as cholesterol and lipid metabolism, linked to Aβ accumulation. medrxiv.orgresearchgate.net | Identify specific metabolic shifts or deficiencies induced by [Val35]-Aβ(1-42) toxicity. |
| Genomics | Associates genetic risk factors (e.g., APOE) with amyloid-beta metabolism and clearance. medrxiv.org | Investigate if the pathogenic effects of the Val35 variant are modulated by specific genetic backgrounds. |
Single-Cell and Spatial Transcriptomics Approaches to [Val35]-beta-Amyloid (1-42) Effects
Traditional bulk tissue analysis averages out the molecular signals from diverse cell populations in the brain, obscuring the specific responses of individual cell types to amyloid pathology. Single-cell and spatial transcriptomics are revolutionary technologies that overcome this limitation by enabling gene expression analysis at the resolution of individual cells while preserving the spatial context of those cells within the tissue. nih.govbiorxiv.org
These approaches have been instrumental in characterizing the heterogeneous cellular environment surrounding amyloid plaques. 10xgenomics.com Studies using spatial transcriptomics on AD mouse models and human brain tissue have revealed distinct molecular and cellular interactions in the plaque niche. frontlinegenomics.comelifesciences.org For example, these techniques have shown that microglia, astrocytes, and oligodendrocytes exhibit unique transcriptional changes depending on their proximity to amyloid deposits. frontlinegenomics.comconfex.com A higher proportion of microglia is often observed close to amyloid pathology. confex.com These technologies can map how different genes in various cell types change throughout the course of the disease, identifying early alterations in gene networks related to myelination and inflammation. frontlinegenomics.com
Applying high-resolution spatial transcriptomics to models of [Val35]-beta-Amyloid (1-42) will allow researchers to map the precise cellular and transcriptomic responses to this specific peptide variant. This could reveal whether [Val35]-Aβ(1-42) elicits a unique neuroinflammatory signature or affects certain neuronal or glial subtypes more profoundly than wild-type Aβ, providing critical insights into its specific pathogenic mechanisms.
| Cell Type | Observed Transcriptional Response to Amyloid-Beta Proximity |
| Microglia | Upregulation of genes involved in inflammation and phagocytosis; identified as central players in the response to plaques. frontlinegenomics.comconfex.com |
| Astrocytes | Exhibit reactive states with altered gene expression, working in coordination with microglia. frontlinegenomics.comconfex.com |
| Oligodendrocytes | Show early alterations in gene co-expression networks related to myelination. frontlinegenomics.com |
| Neurons | Vulnerability of specific subtypes, such as somatostatin inhibitory neurons, to amyloid-induced changes. nih.gov |
| Endothelial Cells | Altered gene expression related to blood-brain barrier function. confex.com |
Advanced Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures of [Val35]-beta-Amyloid (1-42) Aggregates
Understanding the toxicity of amyloid aggregates requires detailed knowledge of their three-dimensional structure at the atomic level. Cryo-electron microscopy (Cryo-EM) has emerged as a powerhouse technique for determining the high-resolution structures of complex biological assemblies, including amyloid fibrils, without the need for crystallization. pnas.org
Future Cryo-EM studies will be essential to determine the atomic structure of fibrils formed from [Val35]-beta-Amyloid (1-42). Resolving this structure will clarify how the substitution of methionine with valine at position 35 alters the fibril's conformation, stability, and surface properties. This knowledge is crucial for designing targeted therapeutic agents, such as small molecules or antibodies, that can specifically recognize and neutralize [Val35]-Aβ(1-42) aggregates.
| Structural Feature of Aβ(1-42) Fibrils (from Cryo-EM) | Description | Reference |
| Overall Architecture | Composed of two intertwined protofilaments. | nih.govdesy.de |
| Subunit Topology | Each Aβ(1-42) monomer adopts an "LS"-shaped conformation. | nih.govdesy.de |
| Core Structure | The hydrophobic C-termini are buried in the dimer interface, protected from solvent. | pnas.orgmaastrichtuniversity.nl |
| Protofilament Arrangement | Subunits are stacked in a parallel, in-register cross-β structure. | nih.gov |
| Fibril Ends | Staggering of subunits creates distinct "groove" and "ridge" ends, influencing fibril elongation. | desy.demaastrichtuniversity.nl |
Development of Novel In Vitro and In Vivo Models for [Val35]-beta-Amyloid (1-42) Research
Progress in understanding [Val35]-beta-Amyloid (1-42) is critically dependent on the availability of robust and physiologically relevant experimental models. Traditional two-dimensional (2D) cell cultures and existing animal models often fail to fully recapitulate the complex cytoarchitecture and cellular interactions of the human brain. nih.gov
The development of three-dimensional (3D) in vitro models, such as cerebral organoids and neurospheroids derived from human induced pluripotent stem cells (iPSCs), represents a significant leap forward. nih.govfrontiersin.org These models can reproduce key aspects of human brain development and AD-like pathology, including the accumulation of Aβ plaques and phosphorylated tau. creative-biolabs.com By generating organoids from patient-derived iPSCs, researchers can model sporadic AD and investigate the impact of different genetic backgrounds on disease processes. frontiersin.org Furthermore, microfluidic "brain-on-a-chip" platforms can incorporate multiple cell types, including neurons, glia, and endothelial cells, to model the neurovascular unit and the blood-brain barrier. nih.gov
In parallel, the refinement of in vivo models is crucial. While transgenic mouse models expressing familial AD mutations have been invaluable, there is a need for models that more accurately reflect the specific pathology of variants like [Val35]-Aβ(1-42). This may involve creating new transgenic lines or utilizing viral vector-based approaches to express the specific peptide in targeted brain regions. These advanced models will be indispensable for testing the efficacy of novel therapeutics and for studying the systemic effects of [Val35]-Aβ(1-42) in a living organism.
| Model Type | Advantages for [Val35]-Aβ(1-42) Research | Limitations |
| 2D Cell Cultures | High-throughput screening, mechanistic studies of specific cellular pathways. | Lack of complex tissue architecture and cell-cell interactions. nih.gov |
| 3D Cerebral Organoids | Recapitulate human brain cytoarchitecture, model Aβ and tau pathology from patient iPSCs. frontiersin.orgcreative-biolabs.com | Lack of vascularization and non-neural cells (e.g., microglia, unless co-cultured). nih.gov |
| Brain-on-a-Chip | Models the neurovascular unit and blood-brain barrier, allows for dynamic fluid flow. nih.gov | Technically complex, may not fully replicate the 3D organization of the brain. |
| Transgenic Animals | Allows for study of systemic and behavioral effects in a whole organism. | May not fully replicate human-specific aspects of AD pathology. nih.gov |
Potential Role of [Val35]-beta-Amyloid (1-42) in Other Proteopathic Diseases
Neurodegenerative diseases are increasingly recognized as having overlapping pathologies. It is common for the brains of patients with one proteinopathy, such as AD, to also contain aggregates of other disease-associated proteins, like α-synuclein (the hallmark of Parkinson's disease and Lewy body dementia) and TDP-43. frontiersin.org This co-occurrence suggests a potential for crosstalk and synergistic interactions between different amyloidogenic proteins. nih.gov
Research has shown that Aβ, tau, and α-synuclein can directly interact and promote each other's aggregation. nih.gov In vitro studies demonstrate that Aβ can cross-seed the fibrillation of other amyloid proteins, and vice-versa. nih.gov Animal models expressing all three pathologies (Aβ, tau, and α-synuclein) exhibit accelerated cognitive decline and a dramatic enhancement of each protein's aggregation and accumulation compared to models with single pathologies. nih.govbiorxiv.org This suggests that the presence of one type of protein aggregate can create a cellular environment that is conducive to the misfolding and deposition of others, potentially through mechanisms involving shared cellular stress responses, impaired protein clearance pathways, or neuroinflammation. frontiersin.org
Future research should investigate whether [Val35]-beta-Amyloid (1-42) has a distinct profile of interaction with other proteopathic proteins. It is possible that the structural changes induced by the Val35 substitution could alter its propensity to co-aggregate with α-synuclein or tau, potentially exacerbating or mitigating the pathologies of other neurodegenerative conditions. Understanding these cross-seeding events is crucial for explaining the clinical overlap between different dementias and for developing therapies that target these synergistic interactions.
| Interacting Protein | Disease Association | Nature of Interaction with Aβ |
| Tau | Alzheimer's Disease, Tauopathies | Aβ accumulation is thought to trigger tau hyperphosphorylation and aggregation. nih.gov Aβ and tau immunotherapy can mutually reduce levels of the other protein. nih.gov |
| α-Synuclein | Parkinson's Disease, Lewy Body Dementia | Aβ, tau, and α-synuclein can synergistically promote each other's aggregation and pathology. nih.gov Co-aggregation can stabilize toxic oligomeric species. rsc.org |
| Prion Protein (PrP) | Creutzfeldt-Jakob Disease | Cellular PrP acts as a high-affinity receptor for Aβ oligomers, mediating synaptic dysfunction. nih.gov |
| Islet Amyloid Polypeptide (IAPP) | Type 2 Diabetes | IAPP and Aβ can interact, and T2D is a risk factor for AD, suggesting shared pathological pathways. confex.com |
Ethical Considerations in Amyloid Research and Future Methodological Standards
The advancement of amyloid research, particularly as it translates to clinical applications, raises significant ethical challenges. A primary concern revolves around the disclosure of biomarker status (e.g., from amyloid PET scans or CSF analysis) to individuals, especially those who are asymptomatic or in preclinical stages of AD. nih.gov This information can have profound psychological and social implications, and robust frameworks are needed for communicating risk and uncertainty. nih.gov Furthermore, clinical trials for anti-amyloid therapies must navigate the complexities of informed consent, particularly in a patient population with cognitive impairment. nih.govyourhealthmagazine.net Ensuring that participants or their legal representatives fully understand the potential risks and modest benefits of such treatments is a critical ethical mandate. nih.gov
Alongside ethical guidelines, there is a pressing need for the standardization of methodological standards in amyloid research. Variability in pre-analytical procedures for CSF collection and handling, as well as differences in assay protocols and imaging analysis, can lead to significant discrepancies in results between laboratories. nih.gov This lack of standardization hampers the ability to establish universal cutoff values for biomarkers and weakens confidence in their clinical use. nih.gov International efforts are underway to create standardized protocols for CSF biomarker analysis and to harmonize quantitative measures from amyloid PET imaging, such as the Centiloid scale, which aims to provide a universal scale for all Aβ tracers. nih.govresearchgate.net Adherence to these standards is essential for improving the reliability of research findings and ensuring that biomarkers can be confidently implemented in both clinical trials and routine diagnostics.
| Area of Consideration | Key Ethical/Methodological Issues | Proposed Solutions/Standards |
| Biomarker Disclosure | Psychological impact on asymptomatic individuals; potential for discrimination. nih.gov | Develop clear guidelines for disclosing results; provide genetic and psychological counseling. |
| Informed Consent | Difficulty in ensuring full comprehension in cognitively impaired participants. yourhealthmagazine.net | Involve legal representatives/family; use simplified language; conduct ongoing consent assessments. nih.govyourhealthmagazine.net |
| Risk-Benefit Ratio | Balancing potential side effects of therapies (e.g., ARIA) against modest clinical benefits. nih.govresearchgate.net | Transparent communication of risks and benefits in discussions involving patients, clinicians, and caregivers. nih.gov |
| CSF Biomarker Analysis | High inter-laboratory variation due to different collection and assay procedures. nih.gov | Adoption of standardized international protocols for sample collection, handling, and analysis. nih.gov |
| Amyloid PET Imaging | Variability in quantification methods across different tracers and centers. | Implementation of a universal scale (e.g., Centiloid) to harmonize data across different tracers. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
